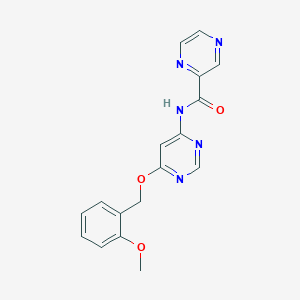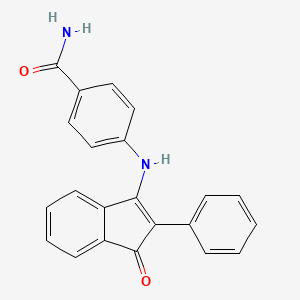
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized for potential applications in medicinal chemistry. Although the exact compound is not described in the provided papers, similar compounds with pyrazole, pyrimidine, and benzamide moieties have been reported to exhibit significant biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic heterocyclic precursors. For instance, a difluorobenzamide derivative was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall yield . Another related compound was synthesized through a condensation reaction of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods suggest that the synthesis of "this compound" would likely involve multi-step reactions, possibly including condensation, amidation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a chlorothienopyrimidinyl benzamide was determined, revealing a tetragonal system with specific bond lengths and angles . Density functional theory (DFT) calculations are often used to optimize geometric parameters and to compare with experimental data. The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, chlorination, and O-alkylation. For example, the desmethylation of a difluorobenzamide derivative was achieved using TMSCl/NaI to yield a precursor for radiolabeling . Similarly, the synthesis of a chlorothienopyrimidinyl benzamide involved chlorination with phosphorus oxychloride . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied using various analytical techniques. The HOMO and LUMO energy levels are calculated to understand the electronic properties, which are crucial for determining reactivity and interaction with biological targets . Hirshfeld surface analysis is used to quantitatively analyze intermolecular interactions within crystal structures . These analyses provide insights into the solubility, stability, and potential biological interactions of the compounds.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has been conducted on the synthesis of various pyrazole and pyrimidine derivatives showing cytotoxic activity against cancer cell lines. For example, the study by Hassan et al. (2014) on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Anticancer Activity
Another study by Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity, highlighting the potential of these compounds in drug development for cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Mechanism of Action
Target of Action
The primary target of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potent anti-tubercular agent .
Mode of Action
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra , indicating that it likely interacts with the bacterial cells to inhibit their growth or survival.
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .
Result of Action
This compound exhibits significant anti-tubercular activity. Among the tested compounds, it showed 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This indicates that the compound effectively inhibits the growth or survival of the bacteria at these concentrations.
properties
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-14-5-3-2-4-12(14)10-25-16-8-15(20-11-21-16)22-17(23)13-9-18-6-7-19-13/h2-9,11H,10H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOQFUGALVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)
